molecular formula C50H54Fe3N2P2 B6336370 cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) CAS No. 900505-82-0

cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)

Cat. No.: B6336370
CAS No.: 900505-82-0
M. Wt: 912.5 g/mol
InChI Key: HZMMBYQKINSWIT-KATBJRPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound It features a unique structure with cyclopentadienyl rings, a phosphanyl group, and an iron(2+) ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) typically involves the following steps:

    Formation of Cyclopentadienyl Ligands: Cyclopentadiene is dimerized to form cyclopentadienyl anions.

    Phosphanyl Group Introduction: The cyclopentadienyl anions are reacted with a phenylphosphine derivative to introduce the phosphanyl group.

    Complexation with Iron(2+): The modified cyclopentadienyl ligands are then complexed with an iron(2+) salt under inert conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form iron(3+) complexes.

    Reduction: Reduction reactions can revert the iron(3+) complexes back to iron(2+).

    Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or phosphanyl groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields iron(3+) complexes, while substitution reactions can produce a variety of new organometallic compounds.

Scientific Research Applications

Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) has several scientific research applications:

    Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.

    Biological Research: Its interactions with biological molecules are explored to understand its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its role in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) exerts its effects involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.

    Pathways Involved: It can influence several biochemical pathways, such as redox reactions and signal transduction pathways, through its redox-active iron center and reactive ligands.

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: Another iron-containing organometallic compound with cyclopentadienyl ligands.

    Bis(cyclopentadienyl)titanium dichloride: A titanium analog with similar ligand structure.

    Cyclopentadienylmanganese tricarbonyl: A manganese compound with cyclopentadienyl ligands and carbonyl groups.

Uniqueness

Cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) is unique due to its specific combination of cyclopentadienyl and phosphanyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in specialized catalytic and material science applications.

Properties

IUPAC Name

cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2/t2*16-,22?;;;;;/m11...../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMMBYQKINSWIT-KATBJRPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.C[C@H]([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H54Fe3N2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746445
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide (3/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

912.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899811-43-9
Record name Iron(2+) cyclopenta-2,4-dien-1-ide 2-[(cyclopenta-2,4-dien-1-id-1-yl)(phenyl)phosphanyl]-1-[(1R)-1-(dimethylamino)ethyl]cyclopenta-2,4-dien-1-ide (3/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.